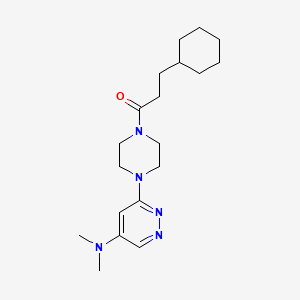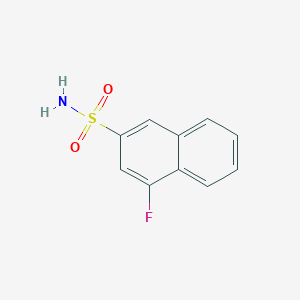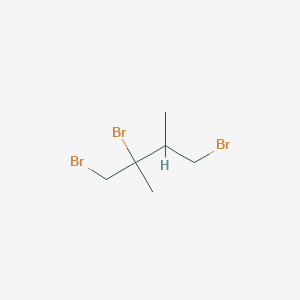
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and biomedical research.
Scientific Research Applications
Crystallography and Spectroscopic Characterization
Studies in crystallography and spectroscopic characterization provide foundational knowledge on the molecular structure and properties of compounds similar to "5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide". For instance, research on the synthesis and characterization of bromo-cyanopyridinyl-indazole derivatives exemplifies the detailed analysis of molecular structure through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction studies. Such analyses are crucial for understanding the chemical and physical properties of new compounds, paving the way for their potential applications in various scientific domains (Anuradha et al., 2014).
PET Imaging Applications
Compounds with structural similarities to "this compound" have been explored for their potential in PET imaging, particularly for targeting microglial cells in the brain. This application is significant for diagnosing and studying neuroinflammatory conditions, such as Alzheimer's disease, by non-invasively imaging reactive microglia in vivo. The development of PET radiotracers like [11C]CPPC for CSF1R highlights the potential of similar compounds in enhancing our understanding of neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).
Medicinal Chemistry
The exploration of novel compounds for antiprotozoal and antimicrobial activities is a critical area of research in medicinal chemistry. Similar compounds have been synthesized and evaluated for their efficacy against pathogens like T. b. rhodesiense and P. falciparum, demonstrating potent in vitro and in vivo activity. This research underscores the potential of such compounds in developing new treatments for infectious diseases (Ismail et al., 2004).
Synthetic Methodologies
The development of new synthetic methodologies for constructing complex molecules is fundamental to advancing scientific research applications. Studies on palladium-catalyzed cyclization and other novel synthetic routes offer insights into creating diverse chemical structures efficiently. These methodologies enable the synthesis of a wide range of compounds, potentially including those with specific functionalities similar to "this compound", for various scientific and medicinal applications (Jiang et al., 2014).
properties
IUPAC Name |
5-bromo-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c17-14-6-5-13(24-14)15(22)21-10-1-3-11(4-2-10)23-16-12(9-18)19-7-8-20-16/h5-8,10-11H,1-4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRAWKBCITGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
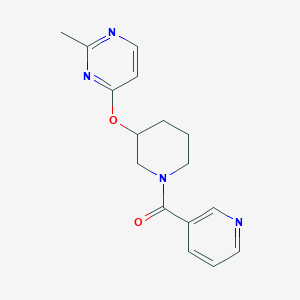


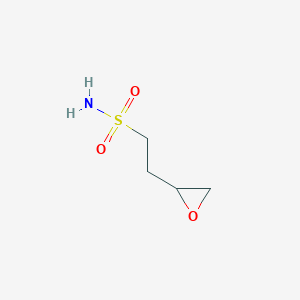
![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)
